[2-(Phenylthio)ethyl]amine hydrochloride
Description
[2-(Phenylthio)ethyl]amine hydrochloride (CAS: 34946-13-9; synonyms: 2-(Phenylthio)ethanamine hydrochloride, C₈H₁₂ClNS, MW: 189.71 g/mol) is a hydrochloride salt of a primary amine featuring a phenylthioethyl backbone. The phenylthio (-S-C₆H₅) group confers unique electronic and steric properties, while the ethylamine moiety provides basicity, enabling salt formation with hydrochloric acid. This compound is utilized in organic synthesis and pharmaceutical research, particularly in the development of receptor-targeted ligands due to its sulfur-based aromaticity and amine reactivity .
Key physical properties (estimated):
- Boiling Point: 289.3 ± 23.0°C
- Density: 1.14 ± 0.1 g/cm³
- Water Solubility: Moderately soluble (exact data unavailable)
- LogP (Lipophilicity): ~2.1 (predicted)
Properties
IUPAC Name |
2-phenylsulfanylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXISMXDCUJVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956411 | |
| Record name | 2-(Phenylsulfanyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34946-13-9 | |
| Record name | 2-(Phenylsulfanyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
[2-(Propylthio)phenyl]amine Hydrochloride
2-(2-tert-Butylphenoxy)ethylamine Hydrochloride
- Structure: C₁₃H₂₂ClNO (MW: 243.78 g/mol)
- Key Differences: Phenoxy (-O-C₆H₄) replaces phenylthio (-S-C₆H₅); tert-butyl group adds steric bulk.
- The tert-butyl group may improve metabolic stability but reduce solubility .
N-Methyl-2-(phenylthio)ethanamine Hydrochloride
Benzyl Alcohol Derivative (CAS: 34920-64-4)
- Structure : C₁₈H₂₃ClN₂O₂S (MW: 353.94 g/mol)
- Key Differences: Complex structure with a benzyl alcohol core and phenylthiopropylamino side chain.
- Properties: Higher molecular weight and hydroxyl group enhance hydrophilicity.
Comparative Analysis Table
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | LogP (Predicted) | Notable Properties |
|---|---|---|---|---|---|
| [2-(Phenylthio)ethyl]amine HCl | C₈H₁₂ClNS | 189.71 | Phenylthio, primary amine | ~2.1 | Moderate solubility, used in ligand design |
| [2-(Propylthio)phenyl]amine HCl | C₉H₁₄ClNS | 203.7 | Propylthio, aromatic amine | ~2.8 | Higher lipophilicity |
| tert-Butylphenoxy derivative HCl | C₁₃H₂₂ClNO | 243.78 | Phenoxy, tert-butyl | ~3.0 | Steric hindrance, metabolic stability |
| N-Methyl derivative HCl | C₉H₁₄ClNS | 203.7 | N-methyl | ~2.5 | Reduced basicity, altered PK/PD |
| Benzyl alcohol derivative HCl | C₁₈H₂₃ClN₂O₂S | 353.94 | Benzyl alcohol, long chain | ~1.8 | Higher hydrophilicity, acute toxicity |
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